molecular formula C8H7IN2 B2691083 6-Iodo-8-methylimidazo[1,2-a]pyridine CAS No. 861208-21-1

6-Iodo-8-methylimidazo[1,2-a]pyridine

Cat. No. B2691083
CAS RN: 861208-21-1
M. Wt: 258.062
InChI Key: SAAGESFCTCLYIU-UHFFFAOYSA-N
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Description

“6-Iodo-8-methylimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C8H7IN2 . It belongs to the class of halogenated heterocycles and is used as a heterocyclic building block . This compound has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . An NH2CN-promoted convergent integration of three self-sorting domino sequences has been described for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as Cc1cc(I)c2nccn2c1 . This structure indicates that the compound contains an iodine atom at the 6th position and a methyl group at the 8th position of the imidazo[1,2-a]pyridine ring .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Scientific Research Applications

Alzheimer's Disease Imaging

6-Iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine, a derivative of 6-Iodo-8-methylimidazo[1,2-a]pyridine, was synthesized and evaluated for its potential in identifying Alzheimer's disease. It showed promise as a probe in positron emission tomography (PET) for imaging beta-amyloid plaques in the human brain (Chang et al., 2009).

Chemical Synthesis Methods

Efficient methods for the preparation of novel 6-aminoimidazo[1,2-a]pyridine derivatives, which are structurally related to this compound, were developed using palladium- or copper-catalyzed methodology (Enguehard et al., 2003).

β-Amyloid Imaging in Alzheimer’s Disease

Studies on 18F-labeled 6-Iodo-2-(4‘-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives explored their use as agents for imaging β-amyloid plaque, a hallmark of Alzheimer’s disease, through PET imaging (Cai et al., 2004).

X-ray Structural Analysis

X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and related salts, similar to this compound, were carried out to understand the electron density distribution and molecular geometry, which are crucial for drug design and development (Tafeenko et al., 1996).

Molecular Electrostatic Potential Studies

Molecular electrostatic potential calculations were performed on 3- and 8-Iodoimidazo[1,2-a]pyridines to investigate the chemoselectivity of their synthesis, providing insights important for the design of related compounds (Zhao et al., 2018).

Synthesis of Bicyclic Imidazoles

A novel one-pot catalytic synthesis of bicyclic imidazole derivatives, including compounds structurally related to this compound, was achieved through a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

Environmental-Friendly Synthesis

An environmentally sustainable approach was used for the synthesis of 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media, a method that could be applied to compounds like this compound (Bhutia et al., 2020).

Future Directions

Imidazo[1,2-a]pyridine derivatives, including “6-Iodo-8-methylimidazo[1,2-a]pyridine”, have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

6-iodo-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAGESFCTCLYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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